molecular formula C8H6BrNO2 B6284059 1-[(E)-2-bromoethenyl]-4-nitrobenzene CAS No. 18462-35-6

1-[(E)-2-bromoethenyl]-4-nitrobenzene

Cat. No.: B6284059
CAS No.: 18462-35-6
M. Wt: 228
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Description

1-[(E)-2-Bromoethenyl]-4-nitrobenzene is a halogenated aromatic compound featuring a bromoethenyl group in the E-configuration and a nitro substituent at the para-position of the benzene ring. The E-stereochemistry ensures a trans arrangement of the bromine atom and the benzene ring, influencing both its electronic properties and reactivity. This compound is utilized in cycloaddition reactions and cross-coupling processes, where its electronic profile and steric demands dictate reaction outcomes .

Properties

CAS No.

18462-35-6

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(E)-2-bromoethenyl]-4-nitrobenzene typically involves the bromination of 4-nitrostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable catalyst to achieve high yields and purity.

Chemical Reactions Analysis

1-[(E)-2-bromoethenyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-2-bromoethenyl]-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industrial Applications: It is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(E)-2-bromoethenyl]-4-nitrobenzene involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction or other transformations. These interactions lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects: Nitro vs. Chloro
  • 1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS: 66482-29-9): The replacement of the nitro group with chlorine reduces the electron-withdrawing effect, leading to a less deactivated aromatic ring. This increases susceptibility to electrophilic substitution compared to the nitro analog.
Halogen Comparison: Bromo vs. Fluoro
  • 1-(2-Fluoroprop-1-en-1-yl)-4-nitrobenzene :
    • The smaller, more electronegative fluorine atom reduces polarizability compared to bromine, weakening halogen-bonding interactions.
    • The C–F bond is less reactive in cross-coupling reactions (e.g., Suzuki), making the bromo derivative more versatile in synthetic applications .

Positional Isomerism and Reactivity

Ethenyl vs. Ethyl Substituents
  • 1-(2-Bromoethyl)-4-nitrobenzene :
    • The bromine on an ethyl chain undergoes nucleophilic substitution (e.g., SN2), whereas the ethenyl bromine in 1-[(E)-2-bromoethenyl]-4-nitrobenzene participates in elimination or cycloaddition due to conjugation with the nitro group .
Substituent Position on the Benzene Ring
  • 1-Bromo-2-(2-methoxyethyl)-4-nitrobenzene (CAS: 1308256-11-2):
    • The methoxyethyl group introduces steric hindrance and mild electron donation via the ether oxygen, directing electrophiles to the meta-position relative to the nitro group. This contrasts with the unsubstituted ethenyl analog, where the nitro group strongly deactivates the ring .

Stereochemical and Conformational Effects

E- vs. Z-Isomers
  • However, steric clash between bromine and the benzene ring may reduce thermal stability compared to the E-isomer .
Cycloaddition Reactivity
  • In Diels-Alder reactions, the E-configuration of this compound enables regioselective cycloaddition with electron-rich dienes, achieving >94:6 regioselectivity. This outperforms bulkier analogs like 1-[(E)-2-bromoethenyl]-4-methoxybenzene, which show reduced selectivity due to steric interference .

Physicochemical Properties

Compound Density (g/cm³) Predicted Boiling Point (°C) Key Reactivity
This compound 1.564* 264.4* High reactivity in cycloadditions; regioselective cross-coupling
1-[(Z)-2-Bromoethenyl]-4-chlorobenzene 1.564 264.4 Lower ring deactivation; SN2 reactivity at bromine
1-(2-Fluoroprop-1-en-1-yl)-4-nitrobenzene N/A N/A Limited utility in metal-catalyzed couplings

*Predicted values based on analogs.

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